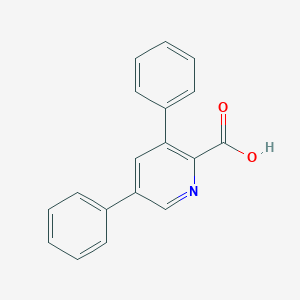

3,5-Diphenylpyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZSNZOQPGZZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323176 | |

| Record name | 3,5-diphenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101605-25-8 | |

| Record name | 3,5-diphenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diphenylpyridine 2 Carboxylic Acid

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The construction of the substituted pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful and flexible approach to 3,5-diphenylpyridine-2-carboxylic acid. These methods often allow for the convergent assembly of multiple components in a single pot, leading to rapid increases in molecular complexity.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.comorganic-chemistry.org This approach is particularly advantageous for creating diverse molecular libraries and can be applied to the synthesis of polysubstituted pyridines. While specific examples for the direct synthesis of this compound via a one-pot MCR are not extensively documented, the general principles of MCRs for pyridine synthesis can be extrapolated.

A prominent example of an MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.gov Subsequent oxidation of the resulting dihydropyridine yields the corresponding pyridine. A hypothetical MCR approach to a precursor of this compound could involve the reaction of a benzaldehyde (B42025) derivative, a β-ketoester, and an enamine derived from a phenyl-substituted precursor, followed by oxidation and subsequent functional group manipulations to introduce the carboxylic acid at the 2-position.

Another relevant MCR is the Gröbcke-Blackburn-Bienaymé reaction, which utilizes an aldehyde, an isonitrile, and an α-aminoazine to construct fused nitrogen-containing aromatic compounds. tcichemicals.com While not directly applicable to the target molecule, it highlights the power of MCRs in generating complex heterocyclic systems.

Directed Heterocyclization Protocols

Directed heterocyclization protocols involve the cyclization of specifically designed acyclic precursors to form the pyridine ring. These methods offer a high degree of control over the substitution pattern of the final product. For the synthesis of this compound, a plausible strategy would involve the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent, where the backbone already contains the desired phenyl substituents.

For instance, a Michael addition of an enolate derived from a β-ketoester to an α,β-unsaturated ketone, followed by cyclization with an ammonia source, is a classic approach to substituted pyridines. In the context of this compound, this could involve the reaction of an appropriately substituted chalcone (B49325) derivative with a β-ketoester, followed by cyclization and oxidation.

Advanced Functionalization of Precursor Pyridine Systems

An alternative and often more practical approach to this compound involves the modification of a pre-existing pyridine ring. This strategy is particularly powerful when starting from readily available, simpler pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are exceptionally well-suited for introducing phenyl groups onto a pyridine core. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and environmental compatibility of boronic acids. libretexts.orgyoutube.com This reaction is a cornerstone for the synthesis of this compound from a dihalogenated pyridine precursor.

A typical synthetic route would start with a 3,5-dihalopyridine-2-carboxylic acid ester. The two halogen atoms, typically bromine or iodine, serve as handles for the sequential or simultaneous introduction of two phenyl groups via Suzuki-Miyaura coupling with phenylboronic acid. The ester group serves as a protected form of the carboxylic acid and can be readily hydrolyzed in a final step.

The general reaction scheme is as follows:

A variety of palladium catalysts and ligands can be employed for this transformation. Common catalyst systems include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand, and more advanced pre-catalyst systems. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions. acs.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridine Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppb)Cl₂ | - | Na₂CO₃ (aq) | Toluene/Ethanol/Water | Reflux | 71 | acs.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | Toluene/Ethanol/Water | Reflux | 96 | acs.org |

| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/Water | 40 | 90 | youtube.com |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 110-130 | Good to Excellent | nih.gov |

This table presents general conditions and may not be specific to the synthesis of this compound.

While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed arylation reactions can also be employed. The Stille coupling, which uses organotin reagents, is another powerful method for C-C bond formation. libretexts.org However, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice.

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov In this method, a C-H bond on the pyridine ring is directly coupled with an aryl halide or an equivalent. While challenging to achieve high regioselectivity on a pyridine ring with multiple C-H bonds, this strategy holds promise for more streamlined syntheses in the future. Iron-catalyzed direct arylation has also been reported as a less expensive and more environmentally friendly alternative to palladium catalysis. researchgate.net

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For the synthesis of this compound, the ideal application of this methodology would involve the direct carboxylation of a pre-formed 3,5-diphenylpyridine (B1211105) scaffold. Palladium-catalyzed C-H carboxylation reactions using carbon dioxide (CO2) as the carboxylating agent are of particular interest. nih.govnih.govencyclopedia.pub The mechanism of such transformations typically involves the palladium catalyst facilitating the cleavage of a C-H bond on the pyridine ring, followed by the insertion of CO2. semanticscholar.org However, achieving regioselectivity at the 2-position in the presence of two phenyl substituents can be challenging and often requires specific directing groups or tailored catalytic systems. Research in the broader field of C-H activation on pyridine and other heterocyclic systems continues to evolve, offering potential future pathways to this target molecule. mdpi.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) on a pre-functionalized pyridine ring presents another viable synthetic avenue. This approach would typically involve a 3,5-diphenylpyridine derivative bearing a suitable leaving group, such as a halogen, at the 2-position. The reaction with a cyanide nucleophile would yield 2-cyano-3,5-diphenylpyridine, a key intermediate that can be subsequently hydrolyzed to the desired carboxylic acid. The reactivity of halopyridines towards nucleophilic substitution is well-established and provides a reliable method for introducing functional groups onto the pyridine core.

Formation of the Carboxylic Acid Moiety

Once the 3,5-diphenylpyridine core is established, the introduction of the 2-carboxylic acid group can be achieved through several well-known chemical transformations.

Oxidative Cleavage Reactions

While less common for this specific transformation, oxidative cleavage of a suitable precursor could, in principle, yield the target carboxylic acid. For instance, if a 2-alkyl-3,5-diphenylpyridine could be synthesized, its side chain could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This method is a fundamental transformation in organic chemistry for converting alkyl chains on aromatic rings into carboxylic acids.

Rearrangement-Based Syntheses

Rearrangement reactions, while not the most direct route, can sometimes offer unique pathways to complex molecules. For pyridine carboxylic acids, certain rearrangement strategies could potentially be adapted, although specific examples leading to this compound are not prevalent in the literature.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a classic and highly reliable method for the synthesis of carboxylic acids. lumenlearning.comlibretexts.orglibretexts.orgbyjus.comchemistrysteps.com This is arguably the most practical approach for the final step in the synthesis of this compound. The synthesis would first target the precursor, 2-cyano-3,5-diphenylpyridine. This nitrile can then be subjected to hydrolysis under either acidic or basic conditions to afford the final carboxylic acid product. libretexts.orglibretexts.orgbyjus.com

Table 1: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Typical Outcome |

| Acidic | Dilute HCl or H2SO4, heat | Carboxylic acid and ammonium (B1175870) salt |

| Basic | NaOH or KOH solution, heat | Carboxylate salt and ammonia |

Following basic hydrolysis, acidification is required to obtain the free carboxylic acid.

Stereoselective Synthesis and Chiral Resolution Strategies

The presence of two bulky phenyl groups at the 3- and 5-positions of the pyridine ring introduces the possibility of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. princeton.edu In the case of this compound, the steric hindrance between the phenyl groups and the carboxylic acid at the 2-position could be significant enough to prevent free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers).

If this compound is indeed found to be chiral due to atropisomerism, its separation into individual enantiomers would be necessary for applications where stereochemistry is crucial. Standard methods for chiral resolution of carboxylic acids could be employed. nih.gov One common technique involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. The resulting diastereomers, having different physical properties, can often be separated by crystallization, followed by regeneration of the individual enantiomers of the carboxylic acid.

Alternatively, chiral chromatography, using a chiral stationary phase, could be employed for the direct separation of the enantiomers. nih.gov The development of stereoselective synthetic methods that directly produce one enantiomer in excess would be a more advanced and efficient approach, though this remains a challenging area of research for this specific class of compounds.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and improve efficiency. researchgate.net Several strategies can be envisioned to make the synthesis of this compound more sustainable.

Atom Economy and Multicomponent Reactions (MCRs):

The traditional Kröhnke synthesis, while effective, is a multi-step process. A greener alternative could be a one-pot, multicomponent reaction (MCR). MCRs are inherently more atom-economical as they combine three or more reactants in a single step, minimizing waste and reducing the need for purification of intermediates. nih.govmdpi.com A hypothetical MCR for this compound could involve the one-pot condensation of an ethyl phenylglyoxylate, benzaldehyde, acetophenone, and a nitrogen source.

Catalysis:

The choice of catalyst is a cornerstone of green chemistry. biosynce.com While the Kröhnke synthesis itself is often catalyzed by the reagents, other pyridine syntheses have benefited from the use of greener catalysts. For instance, iron catalysts, such as iron(III) chloride, have been successfully used in the synthesis of symmetrical pyridines. rsc.org Iron is an attractive alternative to other metals as it is abundant, inexpensive, and has low toxicity. Research into an iron-catalyzed variant for the synthesis of this compound could represent a significant green advancement.

Solvent Selection and Reaction Conditions:

The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. rsc.org Research has shown successful pyridine syntheses conducted under solvent-free conditions, often aided by microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The use of biphasic systems, where a functionalized pyridine solvent can be easily separated from the product, also aligns with green principles by simplifying purification and allowing for solvent recycling. biosynce.com

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |

| Atom Economy | Utilization of a one-pot, multicomponent reaction (MCR) instead of a stepwise synthesis. researchgate.net | Reduced waste, fewer purification steps, time and energy savings. |

| Safer Solvents & Auxiliaries | Replacement of traditional organic solvents with water, ethanol, or ionic liquids; or conducting the reaction under solvent-free conditions. rsc.org | Reduced toxicity and environmental pollution, easier product separation. |

| Energy Efficiency | Employing microwave-assisted synthesis to accelerate the reaction. nih.gov | Shorter reaction times, lower energy consumption. |

| Catalysis | Using non-toxic, recyclable catalysts such as iron(III) chloride or biocatalysts like pyridine-2-carboxylic acid in related syntheses. rsc.orgrsc.org | Reduced hazardous waste, potential for catalyst recycling, milder reaction conditions. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the goals of modern chemical production.

Reactivity and Reaction Mechanisms of 3,5 Diphenylpyridine 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site for a variety of chemical transformations, most of which proceed through a nucleophilic acyl substitution mechanism. The general reactivity of the carboxylic acid derivatives follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. masterorganicchemistry.com

Esterification Reactions and Their Mechanisms

The conversion of 3,5-diphenylpyridine-2-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemicalbook.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemicalbook.com

The mechanism of Fischer esterification proceeds in several steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Alternative esterification methods that might be applicable to this compound include reaction with alkyl halides after conversion to the carboxylate salt or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Table 1: Illustrative Esterification of this compound

| Alcohol | Reagents | Product |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 3,5-diphenylpyridine-2-carboxylate |

| Ethanol | HCl (gas), reflux | Ethyl 3,5-diphenylpyridine-2-carboxylate |

| Isopropanol | H₂SO₄ (cat.), reflux | Isopropyl 3,5-diphenylpyridine-2-carboxylate |

This table is illustrative and based on general knowledge of Fischer esterification. Specific reaction conditions and yields for this compound would require experimental validation.

Amide Bond Formation and Mechanistic Pathways

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". libretexts.org

One common method is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride (see section 3.1.3), which then readily reacts with an amine. researchgate.net Alternatively, coupling reagents can be used to facilitate the direct amidation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. researchgate.net

The mechanism of DCC-mediated amide formation involves:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate.

Rearrangement and formation of the amide: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea, a stable byproduct.

Table 2: Illustrative Amide Bond Formation from this compound

| Amine | Coupling Reagent | Product |

| Ammonia (B1221849) | DCC | 3,5-Diphenylpyridine-2-carboxamide |

| Aniline | EDC, HOBt | N-Phenyl-3,5-diphenylpyridine-2-carboxamide |

| Diethylamine | DCC | N,N-Diethyl-3,5-diphenylpyridine-2-carboxamide |

This table is illustrative and based on general knowledge of amide synthesis. Specific reaction conditions and yields for this compound would require experimental validation.

Conversion to Acid Chlorides and Subsequent Reactions

This compound can be converted to its highly reactive acid chloride, 3,5-diphenylpyridine-2-carbonyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net Phosphorus pentachloride (PCl₅) is also an effective reagent for this transformation.

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride.

Once formed, 3,5-diphenylpyridine-2-carbonyl chloride would be a versatile intermediate for the synthesis of other carboxylic acid derivatives. Its high reactivity allows it to readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).

Other Nucleophilic Acyl Substitutions

Other nucleophilic acyl substitution reactions that this compound or its derivatives could undergo include the formation of acid anhydrides. This can be achieved by reacting the acid chloride with the sodium salt of the carboxylic acid. The resulting anhydride would be a mixed anhydride if a different carboxylate is used.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

Protonation and Acid-Base Equilibria

The pyridine nitrogen atom in this compound is basic and can be protonated by an acid. This acid-base equilibrium is characterized by the pKa of the conjugate acid, the pyridinium (B92312) ion. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring.

The carboxylic acid group at the 2-position is an electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa of conjugate acid ≈ 5.2). The two phenyl groups at the 3- and 5-positions can exert both inductive and resonance effects, which will also modulate the electron density on the nitrogen atom. The precise pKa value would need to be determined experimentally. In a strongly acidic solution, both the pyridine nitrogen and the carboxylate group (if deprotonated) can be protonated.

The carboxylic acid group itself has its own pKa value. For comparison, the pKa of benzoic acid is around 4.2. The presence of the electron-withdrawing pyridine ring is expected to make this compound a stronger acid (i.e., have a lower pKa) than benzoic acid.

Coordination Interactions with Metal Centers

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound are excellent donors for coordination with metal centers. This property allows for the formation of a wide array of coordination complexes and metal-organic frameworks (MOFs). The steric hindrance caused by the phenyl groups at the 3 and 5 positions can influence the coordination geometry and the resulting structure of the complexes.

The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility, combined with the coordinating ability of the pyridine nitrogen, allows for the construction of multidimensional networks. The specific coordination mode depends on various factors, such as the nature of the metal ion, the solvent system, and the reaction conditions.

Table 1: Examples of Coordination Complexes with Pyridinecarboxylic Acid Derivatives

| Metal Ion | Ligand | Coordination Mode | Resulting Structure |

| Cu(II) | Picolinic acid | N,O-chelation | Mononuclear complex |

| Zn(II) | Nicotinic acid | N,O-bridging | 1D coordination polymer |

| Cd(II) | Isonicotinic acid | N,O-bridging | 3D metal-organic framework |

This table presents generalized examples of coordination behavior of pyridinecarboxylic acid isomers to illustrate potential coordination modes.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. pearson.comgcwgandhinagar.com This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyridine ring significantly more difficult compared to benzene. pearson.comgcwgandhinagar.com The nitrogen atom itself can be protonated or complex with Lewis acids, further deactivating the ring towards electrophiles. pearson.comgcwgandhinagar.com When electrophilic substitution does occur, it is generally directed to the meta-position (C-3 and C-5) relative to the nitrogen atom, as this avoids the formation of a highly unstable carbocation intermediate with the positive charge on the nitrogen. aklectures.com In the case of this compound, the existing phenyl substituents and the carboxylic acid group further influence the reactivity and regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the ortho (C-2, C-6) and para (C-4) positions. chemistry-online.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. wikipedia.org In this compound, the carboxylic acid group is at the 2-position. While not a typical leaving group, its presence can influence the reactivity of the ring towards nucleophiles. Reactions like the Chichibabin reaction, which involves the amination of the pyridine ring, typically occur at the 2-position. wikipedia.org

Reactions of the Phenyl Substituents

Further Aromatic Substitutions on Phenyl Rings

The two phenyl rings at the 3 and 5 positions of the pyridine core can undergo electrophilic aromatic substitution reactions. The pyridine ring itself acts as a deactivating, meta-directing substituent on the phenyl rings due to its electron-withdrawing nature. Therefore, electrophilic attack on the phenyl rings would be expected to occur primarily at the meta-positions of the phenyl groups, and to a lesser extent at the ortho- and para-positions. The specific outcome of such reactions can be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of phenyl-substituted heterocyclic compounds can lead to a mixture of ortho, meta, and para substituted products, with the ratio depending on the nitrating agent used. cdnsciencepub.com

Derivatization of Phenyl Groups

The phenyl substituents on the pyridine ring offer opportunities for further functionalization. These groups can be derivatized through various organic reactions. For example, if the phenyl rings were to be nitrated, the resulting nitro groups could be reduced to amino groups, which could then be further modified. These amino groups could participate in diazotization reactions, followed by Sandmeyer or related reactions to introduce a variety of functional groups. Such derivatizations would lead to a wide range of novel compounds with potentially interesting chemical and physical properties.

Mechanistic Investigations of this compound Transformations

The reactions involving this compound are subject to mechanistic studies to understand the pathways and intermediates involved. For instance, the decarboxylation of pyridinecarboxylic acids is a reaction of significant interest. Studies on related compounds have shown that the mechanism can involve the formation of a zwitterionic intermediate, where the carboxyl group is deprotonated and the pyridine nitrogen is protonated. cdnsciencepub.com The stability of this intermediate and the subsequent loss of carbon dioxide are influenced by the substituents on the pyridine ring. cdnsciencepub.com

The reactions of the carboxylic acid group, such as esterification or amidation, generally proceed through nucleophilic acyl substitution mechanisms. libretexts.orglibretexts.org In these reactions, the carbonyl carbon of the carboxylic acid is attacked by a nucleophile. The reactivity can be enhanced by converting the hydroxyl group of the carboxylic acid into a better leaving group, for example, by reaction with thionyl chloride to form an acyl chloride. libretexts.orgkhanacademy.org

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the mechanisms of reactions involving pyridine derivatives. rsc.org These studies can provide insights into the transition state structures, activation energies, and the role of solvents in the reaction pathways. researchgate.net For instance, theoretical studies on the electrophilic nitration of pyridine have helped to elucidate the stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org

Derivatization Strategies and Comprehensive Analytical Characterization

Analytical Derivatization Techniques for Chromatographic Analysis

Derivatization is a critical step in the analysis of polar compounds like carboxylic acids, which tend to have poor chromatographic peak shapes and low volatility. By converting the carboxylic acid moiety into a less polar functional group, its analytical properties can be significantly improved.

To analyze 3,5-Diphenylpyridine-2-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS), its polarity and high boiling point must be addressed. Esterification of the carboxylic acid group is a standard approach to increase its volatility. The reaction converts the polar carboxylic acid into a more volatile and thermally stable ester, typically the methyl or ethyl ester.

A common method is Fischer esterification, which involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Alternatively, reagents like BF₃-Methanol complexes or trimethyl orthoacetate can achieve efficient methylation under milder conditions. nih.govnih.gov The resulting ester, for instance, Methyl 3,5-diphenylpyridine-2-carboxylate, is sufficiently volatile for GC analysis. In the mass spectrometer, these esters exhibit characteristic fragmentation patterns, often involving the loss of the alkoxy group (•OCH₃), which aids in their identification. researchgate.netacs.org

Table 1: Typical Esterification Reaction for GC-MS Analysis

| Reactant | Reagent | Conditions | Product |

|---|

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, particularly using reverse-phase columns, derivatization can improve retention and significantly enhance detection sensitivity in electrospray ionization (ESI). nih.govresearchgate.net Amidation is a preferred technique where the carboxylic acid is coupled with an amine. This is often achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl group for nucleophilic attack by an amine. nih.govsciex.com

By choosing an amine that contains a basic site, such as benzylamine (B48309) or 2-picolylamine, the resulting amide derivative gains a readily protonated nitrogen atom. sciex.com This feature dramatically improves ionization efficiency in positive-ion ESI-MS, leading to lower limits of detection. The increased mass and modified polarity also alter the chromatographic retention time, moving the analyte away from potential interferences in the early part of the chromatogram. nih.govshimadzu.com

Table 2: Typical Amidation Reaction for LC-MS Analysis

| Reactant | Reagents | Conditions | Product |

|---|

Silylation is another effective derivatization method for rendering acidic compounds suitable for GC-MS analysis. lmaleidykla.lt This process involves replacing the active proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The reaction is typically rapid and quantitative at room or slightly elevated temperatures. The resulting TMS ester is much more volatile and thermally stable than the parent acid. Silylation is particularly advantageous as the reagents and their byproducts are highly volatile, minimizing interference in the chromatogram. lmaleidykla.lt

Table 3: Silylation Reaction for GC-MS Analysis

| Reactant | Reagent | Conditions | Product |

|---|

Advanced Spectroscopic Investigations for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation and investigation of the electronic properties of this compound and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Although specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on data from analogous structures like 2-biphenylcarboxylic acid and substituted pyridines. rsc.orgchemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the pyridine (B92270) and phenyl ring protons in the aromatic region (7.0-9.0 ppm). The proton on C4 of the pyridine ring should appear as a doublet, coupled to the proton on C6. The C6 proton will also be a doublet. The protons of the two phenyl rings will likely appear as complex multiplets. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically between 10-13 ppm. libretexts.orglibretexts.org

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxylic carbon (C=O) in the range of 165-175 ppm. libretexts.orglibretexts.org The aromatic carbons of the pyridine and phenyl rings would resonate between 120-160 ppm. The carbon attached to the nitrogen (C2) and the carbons bearing the phenyl groups (C3, C5) would be significantly influenced by their substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| –COOH | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |

| Pyridine H4 | 8.2 - 8.5 (d) | 138.0 - 142.0 |

| Pyridine H6 | 8.7 - 9.0 (d) | 150.0 - 154.0 |

| Phenyl H (C3, C5) | 7.3 - 7.8 (m) | 127.0 - 140.0 |

| Pyridine C2 | - | 148.0 - 152.0 |

s = singlet, d = doublet, m = multiplet. Predictions are based on analogous compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While simple, non-conjugated carboxylic acids absorb weakly in the 200-210 nm range, the extensive π-conjugated system of this compound results in strong absorptions at much longer wavelengths. libretexts.org

The structure contains a pyridine ring and two phenyl rings, forming a large chromophore. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb strongly in the UV region due to π → π* transitions. Based on data for similar conjugated systems like pyridine dicarboxylic acids and biaryls, the primary absorption maximum (λmax) is anticipated to be in the 280-320 nm range. nih.govresearchgate.netacs.org The exact position of λmax can be influenced by solvent polarity.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected λmax Region |

|---|---|---|

| π → π* | π (aromatic system) → π* (aromatic system) | 280 - 320 nm |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational properties of this compound can be thoroughly investigated using Infrared (IR) and Raman spectroscopy. While a specific, complete experimental spectrum for this exact compound is not widely published, the expected vibrational modes can be predicted with high accuracy by analyzing its constituent functional groups and drawing comparisons with similar molecules. researchgate.netmdpi.comscirp.orgresearchgate.net

The IR spectrum is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. Another key feature is the strong carbonyl (C=O) stretching band, which for carboxylic acid dimers typically appears in the range of 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the fingerprint region, around 1300 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

The aromatic nature of the compound will give rise to several characteristic bands. The C-H stretching vibrations of the phenyl and pyridine rings are anticipated to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy will complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The vibrational modes of the pyridine ring and the phenyl substituents will provide a detailed fingerprint of the molecule. researchgate.netresearchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. mdpi.com

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong (IR) |

| Carboxylic Acid | C-O stretch | ~1300 | Medium (IR) |

| Carboxylic Acid | O-H bend | 1400-1440 | Medium, Broad (IR) |

| Aromatic Rings | C-H stretch | >3000 | Medium (IR), Strong (Raman) |

| Aromatic Rings | C=C/C=N stretch | 1400-1600 | Medium-Strong (IR & Raman) |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC) such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), are powerful tools for the analysis of this compound. nih.gov

For enhanced sensitivity in ESI-MS, derivatization of the carboxylic acid group is a common strategy. Reagents can be used to introduce a permanently charged group, which improves ionization efficiency. nih.govunl.edu This is particularly useful for detecting the compound at low concentrations.

The fragmentation pattern in the mass spectrum provides crucial structural information. Under electron ionization (EI), aromatic carboxylic acids typically show a prominent molecular ion peak due to the stability of the aromatic system. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). arizona.eduyoutube.com For this compound, fragmentation of the pyridine and phenyl rings would also be expected, leading to a complex but informative spectrum. In ESI-MS/MS, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the aromatic rings. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.govresearchgate.net

The most significant hydrogen bonding interaction is expected to be the formation of centrosymmetric dimers through the carboxylic acid groups. nih.govchemguide.co.uk In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a stable eight-membered ring. researchgate.net This is a very common and robust motif in the crystal structures of carboxylic acids. Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from the phenyl rings of adjacent molecules. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, Dimer Formation |

| C-H (Phenyl/Pyridine) | N (Pyridine) | Weak |

| C-H (Phenyl/Pyridine) | O=C (Carboxylic Acid) | Weak |

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the phenyl rings to the pyridine core and the bond connecting the carboxylic acid group. In the crystalline state, the molecule will adopt a specific, low-energy conformation that allows for efficient crystal packing.

Computational Chemistry and Theoretical Investigations of 3,5 Diphenylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 3,5-Diphenylpyridine-2-carboxylic acid. These theoretical investigations provide a foundational understanding of its electronic behavior and reactivity.

Electronic Structure Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily located on the pyridine (B92270) ring and the carboxylic acid group, indicating these regions as the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring and the two phenyl substituents, suggesting these areas are susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These descriptors are crucial for predicting how this compound will interact with other chemical species.

The ionization potential (I) represents the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when a molecule accepts an electron. These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. The chemical potential (μ) is a more fundamental property that describes the escaping tendency of an electron from a stable system.

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. The global electrophilicity index (ω) quantifies the energy lowering of a system when it is saturated with electrons from the environment.

| Reactivity Descriptor | Value |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 2.15 eV |

| Electronegativity (χ) | 4.20 eV |

| Chemical Potential (μ) | -4.20 eV |

| Chemical Hardness (η) | 2.05 eV |

| Chemical Softness (S) | 0.49 eV-1 |

| Electrophilicity Index (ω) | 4.30 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the MEP surface of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The region around the hydrogen atom of the carboxylic acid and the pyridine nitrogen atom shows a positive potential (blue), indicating these as likely sites for nucleophilic interaction. The phenyl rings exhibit a relatively neutral potential (green). This analysis provides a clear visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions in molecular systems. researchgate.net It provides a localized, Lewis-like picture of bonding, allowing for the quantitative assessment of electron delocalization and charge transfer interactions. uni-muenchen.dewisc.edu

For a molecule like this compound, an NBO analysis would reveal key insights into its electronic structure. The analysis involves transforming the calculated wavefunction into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. The key part of the analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.dewisc.edu

In the context of this compound, significant interactions would be expected between:

The lone pair orbitals of the pyridine nitrogen and the antibonding orbitals of the adjacent C-C bonds in the ring.

The π-orbitals of the pyridine ring and the π-orbitals of the two phenyl substituents, indicating the extent of π-conjugation.

The lone pairs of the oxygen atoms in the carboxylic acid group and the antibonding orbitals of the neighboring C-C and C=O bonds.

These interactions lead to intramolecular charge transfer (ICT) and stabilize the system. researchgate.net For instance, in a study of a dihydropyridine (B1217469) derivative, NBO analysis revealed strong intramolecular interactions arising from orbital overlap in the aromatic rings, which led to ICT and stabilization. researchgate.net Similarly, in magnesium-water complexes, NBO analysis quantified the charge transfer from the water ligands to the metal ion. aimspress.com

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations for a Related Pyridine Derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N₅ | π(C₁-C₂) | 5.4 |

| π (C₂-C₃) | π(C₄-C₅) | 20.1 |

| π (C₄-C₅) | π(C₆-N₁) | 18.5 |

| π (Phenyl Ring 1) | π(Pyridine Ring) | 15.3 |

| LP (2) O₈ | σ*(C₇-C₂) | 2.8 |

Note: This table is a hypothetical representation based on typical values found in computational studies of similar aromatic and heterocyclic compounds. The numbering of atoms is illustrative.

Photophysical Property Predictions and Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. researchgate.netmdpi.com This method can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For this compound, a TD-DFT calculation, typically using a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), would be performed on the optimized ground-state geometry of the molecule. mdpi.comyoutube.com The calculation simulates the electronic transitions from the ground state to various excited states.

The primary transitions of interest are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In many aromatic systems, these correspond to π → π* transitions. The presence of the phenyl rings and the carboxylic acid group on the pyridine core would likely lead to a complex spectrum with multiple absorption bands in the UV region. researchgate.netresearchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions. mdpi.com

Table 2: Example of TD-DFT Predicted Absorption Wavelengths and Oscillator Strengths for a Phenylpyridine Derivative.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 265 | 0.28 | HOMO → LUMO+1 (75%) |

Note: This table is illustrative, based on typical TD-DFT results for similar compounds. S₀ represents the ground state, while S₁, S₂, and S₃ are excited states.

Computational methods can also predict the luminescence (fluorescence and phosphorescence) properties of a molecule. After a molecule is promoted to an excited state by absorbing light, it can return to the ground state by emitting a photon.

To study fluorescence, the geometry of the first singlet excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the energy of the emitted fluorescent light. This allows for the prediction of the emission wavelength, which is typically red-shifted compared to the absorption wavelength (a phenomenon known as the Stokes shift).

For this compound, the presence of multiple aromatic rings suggests the possibility of fluorescence. The carboxylic acid group could influence the emission properties through hydrogen bonding or by affecting the energy levels of the molecular orbitals.

Phosphorescence involves a transition from an excited triplet state (T₁) to the singlet ground state (S₀). The prediction of phosphorescence involves optimizing the geometry of the T₁ state and calculating the energy of the T₁ → S₀ transition. The probability of this transition, which is formally spin-forbidden, can also be estimated by calculating the spin-orbit coupling between the T₁ and S₀ states.

Nonlinear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. journaleras.com Computational chemistry can predict the NLO properties of molecules, which are governed by their response to a strong external electric field.

The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. researchgate.netdtic.mil These can be calculated using DFT methods, often with specific functionals like CAM-B3LYP that are known to perform well for NLO properties. scispace.commdpi.com

For a molecule to have a non-zero first hyperpolarizability (β), it must be non-centrosymmetric. The structure of this compound is asymmetric, suggesting it could exhibit a second-order NLO response. The presence of π-conjugated systems (the phenyl and pyridine rings) and the potential for intramolecular charge transfer from the phenyl rings to the electron-withdrawing pyridine and carboxylic acid moieties are features that can lead to large hyperpolarizability values. journaleras.comresearchgate.net Calculations on related pyridine derivatives have shown that they can be excellent candidates for NLO materials. journaleras.com

Table 3: Illustrative Calculated NLO Properties for a Substituted Pyridine.

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15.1 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 310 x 10⁻³² esu |

Note: This table provides example data based on studies of similar compounds. journaleras.com An "a.u." refers to atomic units.

Applications in Advanced Chemical Systems and Materials Science

Supramolecular Assembly and Self-Organization Phenomena

Principles of Crystal Engineering and Co-crystallization

Crystal engineering is a rapidly advancing field focused on the design and synthesis of solid-state structures with desired properties. The strategy involves the utilization of intermolecular interactions to control the assembly of molecules in a crystalline lattice. Co-crystallization, a key technique in crystal engineering, involves the formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio.

The carboxylic acid and pyridine (B92270) moieties are particularly effective functional groups for forming robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, leading to the formation of a reliable carboxylic acid-pyridine supramolecular heterosynthon.

In the case of 3,5-Diphenylpyridine-2-carboxylic acid, the presence of these two functional groups within the same molecule allows for the formation of intricate hydrogen-bonded networks. The phenyl groups can further influence the crystal packing through π-π stacking interactions, leading to the construction of complex and potentially functional three-dimensional architectures. While specific studies on the co-crystallization of this compound are not extensively documented, the principles of supramolecular chemistry suggest its strong potential for forming co-crystals with a variety of other molecules, including active pharmaceutical ingredients, to modify their physical properties such as solubility and stability.

Development of Advanced Functional Materials (excluding biomedical applications)

The structural features of this compound also lend themselves to the development of advanced functional materials with tailored optical and electronic properties.

Optoelectronic Materials (e.g., Fluorescent Sensors, Electro-Luminescent Devices)

Materials with tunable photophysical properties are at the heart of modern optoelectronics. The extended π-conjugated system of this compound, arising from the pyridine and phenyl rings, is a key prerequisite for luminescence. While specific data on the optoelectronic properties of this compound are limited, related pyridine- and phenyl-containing molecules are known to exhibit fluorescence.

The development of fluorescent sensors often relies on the principle of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The carboxylic acid group of this compound could serve as a recognition site for specific analytes. Upon binding, the electronic environment of the fluorophore could be altered, leading to a detectable change in fluorescence intensity or wavelength.

In the context of electro-luminescent devices, such as organic light-emitting diodes (OLEDs), molecules with high quantum yields and thermal stability are required. The rigid structure imparted by the aromatic rings in this compound could contribute to a high glass transition temperature, which is beneficial for device longevity. Further research into the synthesis of metal complexes or polymers incorporating this ligand could unlock its potential in this area.

Chemosensors and Bioprobes for Molecular Recognition

The ability to selectively recognize and bind to specific molecules is crucial for the development of chemosensors. The carboxylic acid moiety of this compound is a versatile functional group for molecular recognition, capable of forming strong hydrogen bonds with complementary functional groups such as amides or other carboxylic acids.

The pyridine nitrogen can also participate in hydrogen bonding or act as a coordination site for metal ions. This dual functionality allows for the design of sensors that can recognize a variety of analytes. For instance, the interaction with a target molecule could disrupt the intermolecular hydrogen bonding of the this compound molecules, leading to a change in a measurable signal, such as fluorescence or a colorimetric response.

While specific applications of this compound as a chemosensor are not yet reported, the fundamental principles of molecular recognition strongly support its potential in this field.

Catalytic Applications

The functional groups present in this compound also suggest its potential utility in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

Organocatalysis Utilizing the Carboxylic Acid Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Carboxylic acids can act as Brønsted acid catalysts, activating electrophiles through hydrogen bonding. The carboxylic acid group in this compound could potentially catalyze a range of reactions, such as aldol or Mannich reactions, by activating carbonyl compounds.

The steric bulk provided by the two phenyl groups could influence the stereoselectivity of the catalyzed reactions, making it a candidate for asymmetric catalysis. The pyridine nitrogen could also play a role by acting as a Lewis base or by modulating the acidity of the carboxylic acid group.

Application in Metal-Catalyzed Organic Reactions

The pyridine nitrogen and the carboxylic acid oxygen of this compound are excellent donor atoms for coordinating with metal centers. This makes the molecule a potential ligand for a variety of metal-catalyzed organic reactions. For example, it could be used to synthesize coordination polymers or metal-organic frameworks (MOFs) with catalytic activity.

The specific coordination geometry and electronic properties of the resulting metal complexes would depend on the metal ion used and the reaction conditions. These complexes could find applications in a wide range of transformations, including cross-coupling reactions, oxidations, and reductions. The diphenyl-substituted pyridine backbone provides a rigid and sterically defined environment around the metal center, which can be advantageous for controlling the selectivity of the catalytic process.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways

While classical methods for pyridine (B92270) synthesis are well-established, future research should focus on developing more efficient, sustainable, and modular routes to 3,5-diphenylpyridine-2-carboxylic acid and its analogs. The exploration of unconventional synthetic strategies could provide access to novel derivatives with tailored properties.

Key areas for investigation include:

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrocatalysis offer mild and environmentally friendly alternatives to traditional synthesis. acs.orgbionity.com Future work could explore the use of photocatalysts to construct the pyridine ring or introduce the phenyl substituents under ambient conditions, potentially reducing the need for harsh reagents and improving functional group tolerance. bionity.comeurekalert.org The direct functionalization of pyridine precursors using photochemical methods could also be a viable strategy. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. interchim.fr Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of a library of derivatives for screening purposes. The Bohlmann-Rahtz pyridine synthesis, for instance, has been successfully adapted to flow conditions. interchim.fr

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Photocatalysis/Electrocatalysis | Mild reaction conditions, sustainability, high selectivity. acs.orgbionity.comeurekalert.org | Transition-metal-free pyridylation, C-H functionalization. researchgate.netnih.gov |

| Flow Chemistry | Improved process control, scalability, safety. interchim.fr | Miniaturized and automated synthesis, rapid library generation. |

| Domino/Cascade Reactions | High atom economy, reduced synthetic steps, efficiency. nih.govrsc.org | Multi-component reactions, intramolecular cyclizations. |

Design and Synthesis of Highly Functionalized Derivatives of this compound

The core structure of this compound serves as an excellent platform for the introduction of a wide array of functional groups. The strategic placement of substituents on the phenyl rings and the pyridine core can be used to fine-tune the electronic, optical, and biological properties of the molecule.

Future design and synthesis efforts could target:

Optoelectronic Materials: By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, it is possible to modulate the HOMO/LUMO energy levels and the photophysical properties of the molecule. This makes derivatives of this compound promising candidates for applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com The synthesis of cyclometalated iridium(III) and platinum(II) complexes incorporating these functionalized ligands is a particularly promising avenue. nih.gov

Chemical Sensors: The pyridine nitrogen and the carboxylic acid group can act as binding sites for metal ions and other analytes. Functionalization of the scaffold with specific recognition motifs could lead to the development of highly selective and sensitive fluorescent or colorimetric sensors.

Biologically Active Molecules: The diphenylpyridine motif is found in compounds with interesting biological activities, including DNA recognition and cytotoxicity. nih.gov Future research could focus on synthesizing derivatives with enhanced bioactivity and selectivity for potential therapeutic applications.

Advanced Computational Modeling for Predictive Material Design

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. By simulating the properties of virtual compounds, researchers can prioritize synthetic targets and gain a deeper understanding of structure-property relationships.

Future computational studies on this compound could involve:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the geometric and electronic structures, vibrational frequencies, and spectroscopic properties of novel derivatives. nih.govnih.govresearchgate.net This information is crucial for understanding the impact of functionalization on the molecule's properties and for designing materials with specific characteristics.

Predictive Modeling for Material Properties: Algorithms and machine learning models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds. mit.edursc.orgyoutube.com This "materials by design" approach can significantly reduce the time and cost associated with the experimental discovery of new functional materials.

Structure-Activity Relationship (SAR) Studies: For biological applications, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound will interact with biological targets, guiding the design of more potent and selective compounds. nih.gov

Integration of this compound into Hybrid Functional Systems

The unique combination of a carboxylic acid linker and a rigid, aromatic backbone makes this compound an excellent candidate for incorporation into larger, multi-component functional systems.

Promising areas for future research include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form extended, porous structures known as MOFs. rsc.orgresearchgate.netresearchgate.netumt.edu.my The diphenylpyridine moiety would act as a rigid organic linker, influencing the topology and pore environment of the resulting framework. These materials could have applications in gas storage, separation, and catalysis.

Polymer-Based Composites: The compound can be polymerized or incorporated into polymer matrices to create hybrid materials with enhanced thermal, mechanical, or electronic properties. nih.gov For example, polymers of diphenylamine-2-carboxylic acid have been used to create electrically conductive composites. nih.gov

Surface-Confined Molecular Assemblies: The pyridine unit can be used to anchor the molecule to surfaces, enabling the layer-by-layer construction of well-defined molecular assemblies. researchgate.net These organized structures could find use in molecular electronics and sensor devices.

| Hybrid System | Potential Application | Key Features |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. rsc.orgresearchgate.netresearchgate.netumt.edu.my | Porosity, high surface area, tunable properties. |

| Polymer Composites | Conductive materials, thermal stabilizers. nih.gov | Enhanced mechanical and electronic properties. |

| Surface Assemblies | Molecular electronics, sensors. researchgate.net | Ordered molecular structures, controlled interfaces. |

Unraveling Complex Mechanistic Pathways in Catalytic and Self-Assembly Processes

A fundamental understanding of the mechanisms by which this compound participates in chemical transformations and self-organizes into supramolecular structures is crucial for the rational design of new applications.

Future mechanistic studies should focus on:

Catalytic Cycles: Pyridine-2-carboxylic acid and its derivatives have been shown to be effective catalysts or ligands in a variety of reactions, including oxidation and multi-component reactions. nih.govresearchgate.netrug.nlrsc.orgrsc.org Detailed mechanistic investigations, including kinetic studies and the identification of reaction intermediates, are needed to understand the role of the this compound scaffold in catalysis. This includes understanding potential decomposition pathways that may lead to the in-situ formation of the active catalytic species. nih.govresearchgate.netrug.nl

Self-Assembly and Supramolecular Chemistry: The interplay of π-π stacking interactions between the phenyl and pyridine rings, and hydrogen bonding involving the carboxylic acid group, can drive the self-assembly of these molecules into well-defined nanostructures. nih.govrsc.orgresearchgate.net Elucidating the thermodynamic and kinetic factors that govern these self-assembly processes will enable the controlled formation of novel supramolecular architectures with desired morphologies and functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-Diphenylpyridine-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce phenyl groups to the pyridine core, followed by carboxylation. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity). For example, using Pd(PPh₃)₄ as a catalyst in a THF/H₂O mixture at 80°C improves cross-coupling efficiency . Post-synthesis purification via recrystallization (e.g., using ethanol/water) enhances yield and purity.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for ortho-substituted phenyl groups at δ 7.2–7.8 ppm) and downfield shifts for the carboxylic acid proton (δ 12–13 ppm).

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the C=O stretch of the carboxylic acid group. Discrepancies in peak positions may indicate impurities, necessitating further HPLC analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Storage should adhere to guidelines for air-sensitive compounds (dry, inert atmosphere). Refer to Safety Data Sheets (SDS) for hazard classification; similar pyridine derivatives may cause skin/eye irritation, requiring immediate rinsing with water .

Advanced Research Questions

Q. How can supramolecular synthon strategies guide the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Utilize the carboxylic acid dimer motif (R²₂(8) synthon) to predict hydrogen-bonding patterns. Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) can stabilize lattice structures. For example, Desiraju’s crystal engineering principles suggest that π-π stacking between phenyl groups may dominate packing behavior .

Q. What computational methods (DFT, MD) are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Basis sets like 6-31G(d) are suitable for optimizing geometry and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior. Force fields (e.g., OPLS-AA) must account for partial charges on the carboxylic acid group .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility tests using the van’t Hoff equation to correlate temperature-dependent solubility. For example, higher solubility in DMF at elevated temperatures (ΔH > 0) suggests endothermic dissolution. Conflicting data may arise from polymorphic forms; characterize solids via PXRD to identify crystalline phases .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Store under argon at –20°C to prevent oxidation. Degradation pathways (e.g., decarboxylation) can be monitored via TGA/DSC. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may inhibit radical-mediated breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.